molecular formula C19H30O3 B13409556 5alpha-Androstane-2beta,3alpha-diol-17-one

5alpha-Androstane-2beta,3alpha-diol-17-one

Cat. No.: B13409556
M. Wt: 306.4 g/mol
InChI Key: HILNXGBHRIVSOD-PPMYXAGCSA-N
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Description

5α-Androstane-2α,3α-diol-17-one is a naturally occurring androstane steroid. It is a metabolite of dihydrotestosterone (DHT) and is known for its role in various physiological processes. This compound is part of the broader class of androgens and derivatives, which are known to favor the development of masculine characteristics and have profound effects on scalp and body hair in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5α-Androstane-2α,3α-diol-17-one typically involves the reduction of dihydrotestosterone. The reduction process can be carried out using various reagents and catalysts, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), under controlled conditions to ensure the selective reduction of the ketone group to a hydroxyl group .

Industrial Production Methods

Industrial production of 5α-Androstane-2α,3α-diol-17-one often involves the biotransformation of phytosterols using engineered microbial strains. For example, the engineered strain of Mycobacterium neoaurum can convert phytosterols into 5α-androstane-3,17-dione, which can then be further reduced to 5α-Androstane-2α,3α-diol-17-one .

Chemical Reactions Analysis

Types of Reactions

5α-Androstane-2α,3α-diol-17-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5α-Androstane-2α,3α-diol-17-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5α-Androstane-2α,3α-diol-17-one involves its interaction with estrogen receptor beta (ERβ). It binds to ERβ and modulates gene transcription, influencing various physiological processes. This compound does not bind to androgen receptors, which distinguishes its mechanism from other androgens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5α-Androstane-2α,3α-diol-17-one is unique due to its selective binding to estrogen receptor beta and its role in modulating estrogenic activity without interacting with androgen receptors. This selective mechanism makes it a valuable compound for studying estrogen receptor-mediated pathways and potential therapeutic applications .

Properties

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(2S,3S,5S,8R,9S,10S,13S,14S)-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h11-16,20-21H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16-,18-,19-/m0/s1

InChI Key

HILNXGBHRIVSOD-PPMYXAGCSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)O)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)O)O)C

Origin of Product

United States

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